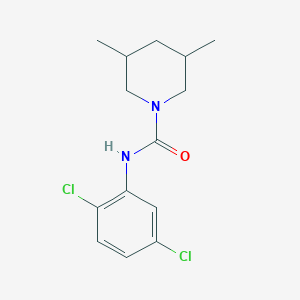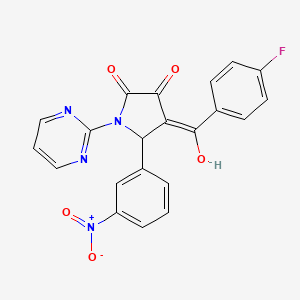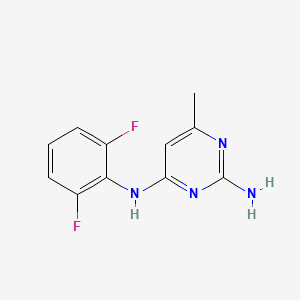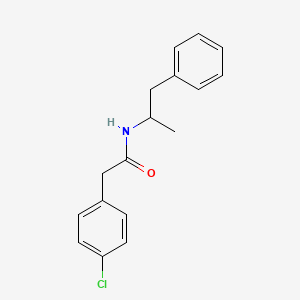![molecular formula C13H12N4O2S B5428979 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5428979.png)
3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid, also known as MTIP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MTIP is a novel and potent inhibitor of the G-protein coupled receptor, CXCR4, which is involved in various physiological and pathological processes. In
作用機序
3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid exerts its effects by binding to the CXCR4 receptor and inhibiting its function. CXCR4 is a G-protein coupled receptor that plays a critical role in various physiological and pathological processes, such as immune cell trafficking, hematopoiesis, and cancer metastasis. By inhibiting CXCR4, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit the expression of various genes and proteins that are involved in cancer metastasis, such as matrix metalloproteinases and urokinase plasminogen activator. In HIV/AIDS treatment, this compound has been shown to inhibit the entry of the virus into host cells by blocking the interaction between the viral envelope protein and CXCR4. In stem cell therapy, this compound has been shown to enhance the differentiation of stem cells into specific cell types by modulating signaling pathways involved in cell fate determination.
実験室実験の利点と制限
3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid has several advantages for lab experiments, such as its potency and specificity for CXCR4, which allows for precise modulation of CXCR4 function. However, there are also limitations to its use, such as its potential toxicity and the need for specific conditions for its synthesis and purification.
将来の方向性
There are several future directions for research on 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid, such as exploring its potential applications in other fields, such as autoimmune diseases and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis and purification methods. Furthermore, the development of new analogs of this compound with improved potency and selectivity could provide new therapeutic options for various diseases.
合成法
3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid can be synthesized using a multi-step process that involves the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole with 3-mercaptopropionic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid has been extensively studied for its potential applications in various fields, including cancer research, HIV/AIDS treatment, and stem cell therapy. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In HIV/AIDS treatment, this compound has been shown to inhibit the entry of the virus into host cells, which is a critical step in the viral life cycle. In stem cell therapy, this compound has been shown to enhance the differentiation of stem cells into specific cell types, which is important for tissue regeneration.
特性
IUPAC Name |
3-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-9-5-3-2-4-8(9)11-12(17)14-13(16-15-11)20-7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYGIOJVHJDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-3-{1-cyano-2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5428907.png)
![10-methoxy-5-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5428915.png)
![(4R)-4-hydroxy-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5428928.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride](/img/structure/B5428933.png)

![ethyl 1-[3-(2-fluorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5428956.png)

![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5428960.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5428963.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5428985.png)


![[5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5428999.png)